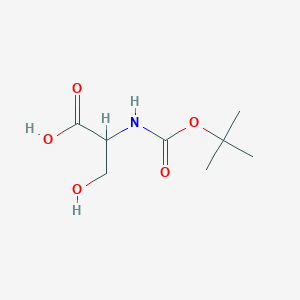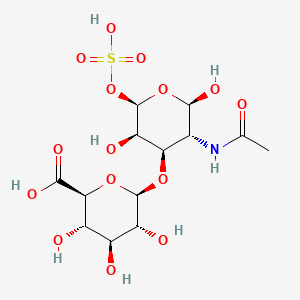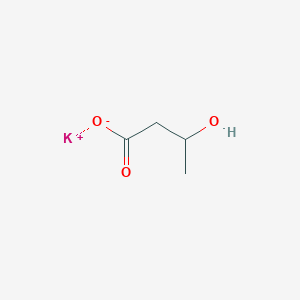
Cyclohexylamine Hydroiodide
Overview
Description
Cyclohexylamine Hydroiodide is an organic compound with the chemical formula C₆H₁₄IN. It is a white crystalline solid that is highly soluble in water and alcohols but only slightly soluble in ether. This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial processes, including electroplating, metal treatment, and as a biocide .
Preparation Methods
Cyclohexylamine Hydroiodide can be synthesized through several methods:
Reaction with Hydroiodic Acid: Cyclohexylamine reacts with hydroiodic acid to form this compound.
Direct Iodination: Cyclohexylamine can also be directly iodinated using iodine in the presence of a reducing agent.
Industrial production often involves the reaction of cyclohexylamine with hydroiodic acid due to its simplicity and efficiency.
Chemical Reactions Analysis
Cyclohexylamine Hydroiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone oxime, which is a precursor for the production of nylon-6.
Reduction: The compound can be reduced to cyclohexylamine, which is used in the synthesis of other organic compounds.
Substitution: This compound can participate in substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like molecular oxygen and reducing agents such as hydrogen. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclohexylamine Hydroiodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclohexylamine Hydroiodide involves its interaction with various molecular targets:
Oxidation Mechanism: During oxidation, cyclohexylamine is converted to cyclohexanone oxime through the formation of an intermediate Schiff base.
Reduction Mechanism: In reduction reactions, the compound is reduced to cyclohexylamine, which can further participate in various organic synthesis reactions.
Biological Mechanism: This compound can affect biological systems by interacting with amine receptors and enzymes involved in amine metabolism.
Comparison with Similar Compounds
Cyclohexylamine Hydroiodide can be compared with other similar compounds such as:
Cyclohexylamine: A primary amine with similar chemical properties but without the iodide ion.
Cyclohexanone: An intermediate in the production of nylon-6, formed by the oxidation of cyclohexylamine.
Cyclohexanol: An alcohol that can be converted to cyclohexylamine through hydrogenation.
This compound is unique due to its iodide component, which makes it useful in specific substitution reactions and as a precursor for other iodinated compounds.
Properties
IUPAC Name |
cyclohexanamine;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.HI/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYRINYTHSORGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45492-87-3 | |
| Record name | Cyclohexylamine Hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Chlororuthenium(1+);2,4-ditert-butyl-6-[[3-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]-2,3-dimethylbutan-2-yl]iminomethyl]phenol;nitroxyl anion](/img/structure/B3028909.png)
![(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol](/img/structure/B3028910.png)
![2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid](/img/structure/B3028916.png)


![(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3,4-diphenoxy-5-phosphonooxy-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B3028921.png)



